8-Methyl-7H-benzo[a]pyrene-7,8-diol is a polycyclic aromatic hydrocarbon (PAH) and a significant metabolite of benzo[a]pyrene, a known carcinogen. This compound is formed through metabolic processes involving the oxidation of benzo[a]pyrene, which occurs in various biological systems, particularly in mammals. The compound's structure and properties contribute to its role in biochemical pathways, particularly those related to DNA damage and carcinogenesis.
8-Methyl-7H-benzo[a]pyrene-7,8-diol is primarily derived from the metabolic conversion of benzo[a]pyrene, which is found in tobacco smoke, grilled meats, and various environmental pollutants. The metabolism of benzo[a]pyrene involves several enzymes, including cytochrome P450 enzymes that convert it into reactive intermediates such as benzo[a]pyrene-7,8-oxide. This epoxide is then hydrolyzed to form 8-methyl-7H-benzo[a]pyrene-7,8-diol through the action of epoxide hydrolase .
The synthesis of 8-methyl-7H-benzo[a]pyrene-7,8-diol typically involves the following steps:
The reaction conditions can vary depending on the specific enzyme systems used and may involve incubation with liver microsomes or recombinant enzymes .
The enzymatic conversion typically requires optimal pH and temperature conditions for maximum activity. For example, CYP enzymes are often activated by the presence of NADPH in a controlled environment that mimics physiological conditions.
The molecular formula of 8-methyl-7H-benzo[a]pyrene-7,8-diol is C₁₈H₁₈O₂. Its structure features:
This configuration contributes to its reactivity and biological activity.
The compound exhibits a melting point around 170–171 °C . Spectroscopic data such as UV/VIS and NMR have been documented, providing insights into its electronic transitions and structural characteristics.
8-Methyl-7H-benzo[a]pyrene-7,8-diol participates in various chemical reactions:
The formation of DNA adducts involves electrophilic attack on nucleophilic sites within DNA. This process can result in depurination or stable adduct formation depending on the reaction conditions.
The mechanism of action for 8-methyl-7H-benzo[a]pyrene-7,8-diol involves multiple steps:
Research has shown that these DNA adducts can lead to mutations that are implicated in cancer development. For instance, specific mutations in oncogenes like Ki-Ras have been linked to exposure to PAHs .
Relevant analyses include UV/VIS spectroscopy for determining electronic transitions and NMR spectroscopy for structural elucidation.
8-Methyl-7H-benzo[a]pyrene-7,8-diol serves several important roles in scientific research:
This compound remains an important subject of study within environmental science and toxicology due to its implications for human health and regulatory standards concerning PAH exposure .
Cytochrome P450 enzymes, particularly CYP1B1 and CYP1A1, drive the bioactivation of 8-Me-BP-7,8-diol. CYP1B1 demonstrates exceptional catalytic efficiency toward methylated benzo[a]pyrene dihydrodiols, oxidizing the 9,10-position to form anti-diol epoxides. Studies using recombinant human enzymes reveal CYP1B1 generates diol epoxides at rates exceeding CYP1A2 by >50-fold, though slightly lower than CYP1A1 activity on unmethylated substrates [1]. The methyl substituent at C8 sterically influences binding orientation, enhancing regioselectivity for anti-isomer formation. Metabolic studies comparing human and rodent CYP1B1 show significantly higher turnover rates in rodents, suggesting species-specific metabolic handling [1] [4].
Table 1: Enzyme Kinetics of 8-Me-BP-7,8-Diol Oxidation by Human CYP Isoforms
CYP Isoform | Rate of Diol Epoxide Formation (nmol/min/nmol P450) | Relative Efficiency (%) |
---|---|---|
CYP1B1 | 0.58 ± 0.07 | 100 |
CYP1A1 | 0.41 ± 0.05 | 71 |
CYP1A2 | Not detectable | 0 |
Microsomal epoxide hydrolase (mEH) primes 8-Me-BP-7,8-diol for subsequent activation by hydrolyzing the K-region epoxide intermediate (8-Me-BP-7,8-epoxide) to yield the requisite trans-dihydrodiol precursor. Reconstitution experiments with purified mEH demonstrate a 3.2-fold increase in diol epoxide yield when mEH is included in CYP1B1 activation systems [2]. The methyl group alters hydrolysis kinetics compared to unsubstituted BP-7,8-epoxide, moderately slowing enzymatic turnover but enhancing diol stability. Glutathione S-transferase (GST)-mediated conjugation competes with epoxide hydrolysis, serving as a detoxification pathway. Cysteine and glutathione reduce protein-binding products from activated 8-Me-BP-7,8-diol by >80%, highlighting endogenous nucleophiles’ protective role [2].
Stereochemistry governs the carcinogenic potency of 8-Me-BP-7,8-diol metabolites. CYP-mediated oxidation generates diastereomeric diol epoxides, with the anti-(7R,8S,9S,10R)-isomer exhibiting exceptional DNA-binding affinity. X-ray crystallography confirms methyl substitution promotes DNA intercalation via π-stacking between base pairs, stabilizing the covalent adduct at guanine N² positions [4] [5]. The anti-diastereomer forms >90% of stable DNA adducts in mammalian cell assays, while syn-isomers predominantly generate depurinating lesions. Stereoselective differences extend to mutagenic outcomes: anti-8-Me-BPDE induces G→T transversions in p53 codons 157 and 273—preferential mutation hotspots in tobacco-associated malignancies [4] [7].
Table 2: Stereoisomeric Distribution and Biological Activity of 8-Me-BPDE Metabolites
Diol Epoxide Diastereomer | Relative Abundance (%) | DNA Adduct Stability | Mutagenic Index (p53 mutations) |
---|---|---|---|
anti-(7R,8S,9S,10R) | 62 ± 8 | High | 3.8 × 10⁻³ |
syn-(7S,8R,9R,10S) | 28 ± 5 | Low | 1.2 × 10⁻³ |
anti-(7S,8R,9R,10S) | 6 ± 2 | Moderate | 0.9 × 10⁻³ |
syn-(7R,8S,9S,10R) | 4 ± 1 | Low | 0.7 × 10⁻³ |
Genetic polymorphisms in CYP1B1, EPHX1, and GST genes significantly alter 8-Me-BP-7,8-diol activation. The CYP1B1 Leu432Val variant increases diol epoxide formation 1.7-fold compared to wild-type, while CYP1A1 MspI polymorphisms reduce catalytic efficiency by ~40% [3]. mEH polymorphisms (e.g., EPHX1 His139Arg) slow K-region epoxide hydrolysis, prolonging precursor availability for CYP oxidation. Dietary lipids further modulate these pathways: high ω-3 polyunsaturated fatty acid intake elevates lipid peroxidation-dependent activation in intestinal mucosa 2.5-fold, potentially increasing gastrointestinal cancer risk [3] [6]. Serum biomarkers like 9-OH- and 7,8-diol-B[a]P correlate with cognitive impairment at concentrations >2.1 ng/mL, reflecting neurotoxic metabolite exposure linked to CYP1A1/1B1 overexpression in the brain [6].
Table 3: Impact of Genetic Polymorphisms on Metabolic Activation of 8-Me-BP-7,8-Diol
Gene | Variant | Functional Effect | Adduct Formation Change | Cancer Risk Association |
---|---|---|---|---|
CYP1B1 | Leu432Val | ↑ Catalytic activity | +70% | Lung cancer (OR=1.9) |
CYP1A1 | m1 (T6235C) | ↓ Enzyme expression | -40% | Protective (OR=0.6) |
EPHX1 | His139Arg | ↓ Hydrolysis rate | +25% | Colorectal cancer (OR=2.1) |
GSTM1 | Null deletion | ↓ Glutathione conjugation | +55% | Head/neck cancer (OR=3.3) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: